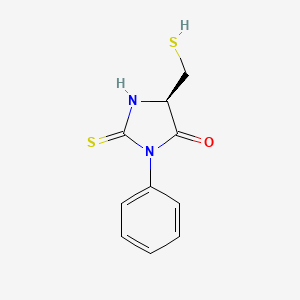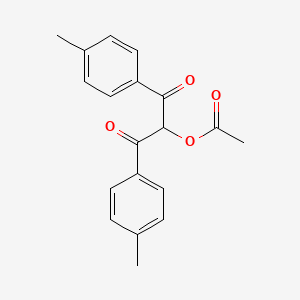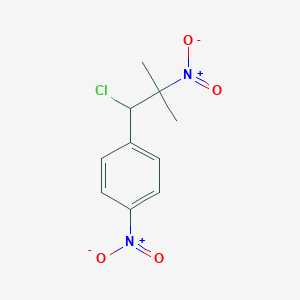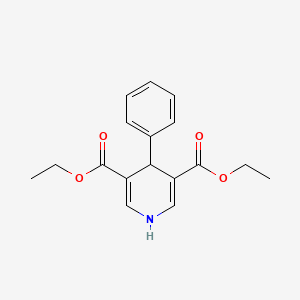
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one typically involves multi-step organic reactions. One common method might include the condensation of a phenyl-substituted amine with a thiocarbonyl compound under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The phenyl group or the sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the phenyl ring or sulfur atoms.
Scientific Research Applications
Chemistry
In chemistry, (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential therapeutic properties. Compounds with imidazolidinone structures have been studied for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be determined by the compound’s structure and the biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
Imidazolidinones: Other compounds in this class with different substituents.
Thioamides: Compounds with similar sulfur-containing functional groups.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic structures.
Uniqueness
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is unique due to its specific stereochemistry and the presence of both phenyl and sulfur-containing groups. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51782-70-8 |
|---|---|
Molecular Formula |
C10H10N2OS2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
(5R)-3-phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS2/c13-9-8(6-14)11-10(15)12(9)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,11,15)/t8-/m0/s1 |
InChI Key |
SYBIURCWIDMROI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CS |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)

![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)


![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)



![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)
methanethione](/img/structure/B14638296.png)


